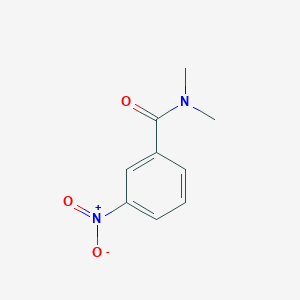
N,N-dimethyl-3-nitrobenzamide
Vue d'ensemble
Description
N,N-dimethyl-3-nitrobenzamide is a chemical compound with the empirical formula C9H10N2O3 . It has a molecular weight of 194.19 . It is typically in solid form .
Synthesis Analysis
The synthesis of N,N-dimethyl-3-nitrobenzamide can be achieved through various methods. One method involves the reaction of 3-nitrobenzoic acid with DMF in the presence of POCl3 . The reaction is carried out at 120°C in a sealed tube . Another method involves the reaction of 3-nitro-N,N-dimethylbenzamide with ammonium chloride and zinc in ethanol and water at 20°C .Molecular Structure Analysis
The molecular structure of N,N-dimethyl-3-nitrobenzamide consists of a benzene ring substituted with a nitro group (-NO2) and a dimethylamide group (-N(CH3)2) .Applications De Recherche Scientifique
Spectroscopy and Structural Characterisation : Arslan, Kazak, and Aydın (2015) focused on the spectroscopic and structural characterization of nitrobenzamide compounds, including their molecular geometries and vibrational frequencies, using density functional theory (DFT) and experimental methods (Arslan, Kazak, & Aydın, 2015).
Synthesis of Heterocyclic Compounds : Romero, Salazar, and López (2013) described a one-pot synthesis method for quinazolin-4(3H)-ones from 2-nitrobenzamides, showcasing the application of nitrobenzamides in the synthesis of heterocyclic compounds (Romero, Salazar, & López, 2013).
Solubility Studies : Yuan et al. (2019) examined the solubility of p-nitrobenzamide in various solvents, providing valuable data for pharmaceutical formulation and material science applications (Yuan, Zheng, Zhao, & Kong, 2019).
Anticonvulsant Activity : Bailleux et al. (1995) synthesized a series of 4-nitro-N-phenylbenzamides, demonstrating their efficacy as anticonvulsants in animal models (Bailleux, Vallée, Nuyts, Hamoir, Poupaert, Stables, & Vamecq, 1995).
Antiarrhythmic Activity : Likhosherstov et al. (2014) explored the antiarrhythmic activity of N-[2-(1-adamantylamino)-2-oxoethyl]-N-(aminoalkyl)nitrobenzamides, identifying potential lead drugs for further pharmacological studies (Likhosherstov et al., 2014).
Forensic Science Applications : Dawson et al. (1995) detailed the structural elucidation of dimethpramide, a police exhibit, using molecular spectroscopy and other analytical techniques. This highlights the use of nitrobenzamide compounds in forensic science (Dawson et al., 1995).
Preformulation and Formulation Development : Sena et al. (2017) conducted preformulation and formulation studies on a bioactive nitroaromatic compound, showcasing the importance of nitrobenzamides in drug development and formulation (Sena et al., 2017).
Electro-Organic Synthesis : He, Watts, Marken, and Haswell (2005) investigated the electrochemical reduction of 4-nitrobenzylbromide in N,N-dimethylformamide, demonstrating the utility of nitrobenzamides in electro-organic synthesis applications (He, Watts, Marken, & Haswell, 2005).
Serotonin Transporter Imaging Agent : Shiue, Fang, and Shiue (2003) synthesized N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, a serotonin transporter imaging agent, indicating the role of nitrobenzamides in medical imaging (Shiue, Fang, & Shiue, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
N,N-dimethyl-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-10(2)9(12)7-4-3-5-8(6-7)11(13)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWDGIRXGDSOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324387 | |
| Record name | N,N-dimethyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-nitrobenzamide | |
CAS RN |
7291-02-3 | |
| Record name | 7291-02-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-dimethyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B189209.png)



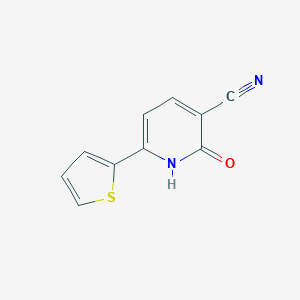
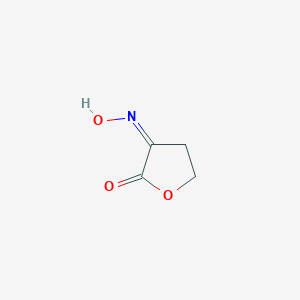
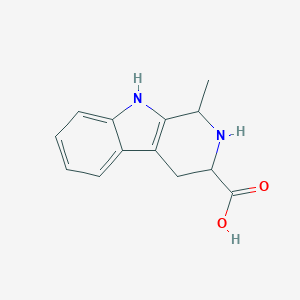


![2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile](/img/structure/B189224.png)


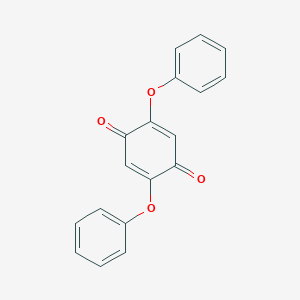
![6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B189231.png)